molecular formula C19H23BrN2 B6035090 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine

1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine

Cat. No. B6035090
M. Wt: 359.3 g/mol
InChI Key: OJBNPPRMXHVJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which may contribute to its anxiolytic and antidepressant effects. 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine has also been shown to bind to the 5-HT2A and 5-HT2C receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine has been shown to increase extracellular levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine has also been shown to increase heart rate and blood pressure in animal models, which may have implications for its use in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine in lab experiments is its relative ease of synthesis. 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine in lab experiments is its potential toxicity, particularly at higher doses.

Future Directions

There are several potential future directions for research on 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine. One area of interest is the development of more potent and selective 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine derivatives for use in therapeutic applications. Another area of interest is the exploration of the potential use of 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine and its potential long-term effects on the brain and body.

Synthesis Methods

1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine can be synthesized by the reaction of 1-benzylpiperazine with 4-bromobenzyl chloride and 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(4-bromobenzyl)-4-(3-methylbenzyl)piperazine has also been studied for its potential use in the treatment of drug addiction, particularly for its ability to reduce the craving for drugs such as cocaine and amphetamine.

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2/c1-16-3-2-4-18(13-16)15-22-11-9-21(10-12-22)14-17-5-7-19(20)8-6-17/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBNPPRMXHVJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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